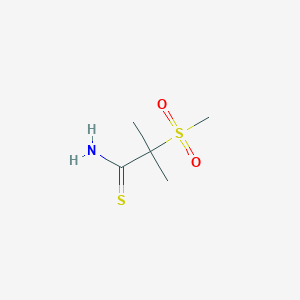

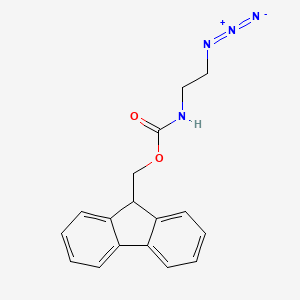

![molecular formula C16H16N2O2 B2488504 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol CAS No. 127894-03-5](/img/structure/B2488504.png)

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol, often involves the reaction of 2-aminophenols with corresponding carbonyl compounds or halides. For example, a Schiff base was synthesized from 2-hydroxy-benzaldehyde and 2-aminobenzothiazole, followed by reduction with sodium borohydride to prepare a related compound. This method demonstrates the versatility of starting materials for synthesizing benzoxazole derivatives (Yıldız et al., 2010).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been studied extensively using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy, as well as X-ray crystallography. For instance, 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined crystallographically, revealing its crystallization in the monoclinic space group with specific unit cell parameters, demonstrating the detailed structural characteristics of such compounds (Yıldız et al., 2010).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. The reactivity often involves the formation of Schiff bases, reductions, and the possibility of engaging in cycloaddition reactions. These reactions are pivotal for modifying the benzoxazole core, enabling the synthesis of compounds with tailored properties for specific applications.

Physical Properties Analysis

The physical properties of benzoxazole derivatives, including solubility, melting point, and thermal stability, are crucial for their practical applications. For example, compounds synthesized from p-N,N-diethyl amino salicylaldehyde showed thermal stability up to 200°C, indicating their potential for use in materials that require high thermal resistance (Padalkar et al., 2011).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives, such as their photophysical behavior, have been a subject of study. Some derivatives exhibit fluorescence and sensitivity to the micro-environment, with changes in fluorescence intensity and wavelength depending on the solvent polarity. This characteristic is essential for the development of fluorescent materials and sensors (Phatangare et al., 2013).

Applications De Recherche Scientifique

Synthesis and Photo-Physical Characteristics

- Research on benzoxazole derivatives, including 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol, has revealed their potential in photophysical applications. These compounds exhibit unique absorption-emission properties influenced by solvent polarity, with characteristics like single absorption and dual emission (Padalkar et al., 2011).

Antimicrobial Activity

- Several studies have synthesized benzoxazole derivatives to evaluate their antimicrobial activities. These compounds have been tested against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger. The findings suggest significant potential for these compounds in developing new antimicrobial agents (Padalkar et al., 2016).

Fluorescent Properties

- Benzoxazole derivatives are known for their fluorescent properties. Research indicates these compounds absorb in specific ranges and emit light in varying wavelengths, making them potentially useful in fluorescent applications. The quantum yield and Stokes shift of these compounds are significant for their use in fluorescence studies (Phatangare et al., 2013).

Structural Analysis and Coordination Compounds

- Studies have also been conducted on the structural analysis of benzoxazole compounds, leading to the synthesis of novel structures. These analyses include investigating the stability of different conformers and their potential applications in coordination compounds (Téllez et al., 2013).

Synthesis and Characterization

- The synthesis and characterization of benzoxazole compounds have been extensively researched. This includes methods to improve the efficiency of synthesizing these compounds and understanding their chemical structures and thermal properties (Cui et al., 2020).

Mécanisme D'action

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with benzoxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

Researchers should explore the pharmacological potential of this compound further. Investigate its biological activity, evaluate its toxicity profile, and consider modifications to enhance efficacy. Additionally, structural analogs could be synthesized to optimize desired properties .

For more detailed information, refer to the Enamine product documentation .

Propriétés

IUPAC Name |

2-[2-(1,3-benzoxazol-2-yl)propan-2-ylamino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-16(2,18-11-7-3-5-9-13(11)19)15-17-12-8-4-6-10-14(12)20-15/h3-10,18-19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFURPXCJRAWEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2O1)NC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)

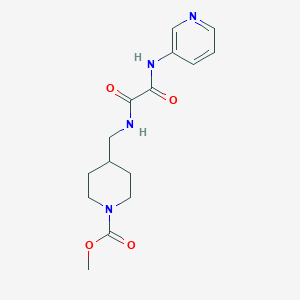

![1-(3-Methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2488434.png)

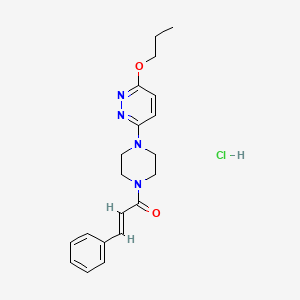

![1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2488438.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)

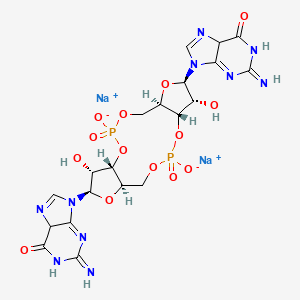

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)